N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-13-6-5-7-14(12-13)21-19(23)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYEJFNJNPMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the phenothiazine core.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with a carboxylating agent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide and its derivatives have shown promising anticancer properties. Studies indicate that phenothiazine derivatives can modulate neurotransmitter activities, particularly dopaminergic and cholinergic signaling, which may contribute to their anticancer effects. For instance, novel phenothiazines have been synthesized and screened for their efficacy against liver cancer in vitro, demonstrating significant cytotoxicity against cancer cell lines while maintaining low toxicity in vivo using zebrafish models .
CB1 Receptor Antagonism
Recent research has identified phenothiazine derivatives as potential peripherally acting cannabinoid 1 (CB1) receptor antagonists. These compounds have been synthesized to enhance their polar surface area and decrease hydrophobicity, improving their pharmacokinetic properties. The studies revealed that certain derivatives significantly reduced food intake in animal models, suggesting their application in obesity management through CB1 receptor antagonism . The structure-activity relationship (SAR) analysis of these compounds indicated that modifications to the phenothiazine scaffold could enhance their efficacy as CB1 antagonists .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical modifications to the phenothiazine core. The introduction of different substituents has been shown to affect the biological activity of the compound significantly. For example, replacing the trifluoromethyl group with a methoxy group led to variations in food intake reduction in animal studies, highlighting the importance of specific functional groups in determining pharmacological activity .
| Compound | Modification | Effect on Activity |
|---|---|---|
| Compound 5 | Trifluoromethyl | Significant decrease in food intake (62%) |
| Compound 23 | Methoxy instead of trifluoromethyl | Decreased food intake to 19% |
| Compound 25 | Replacement with 4-aminopyrimidine-5-carboxylate | Decreased activity (37% food intake) |
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies have indicated that while some derivatives exhibit significant cytotoxic effects against cancer cells, they do not adversely affect normal peripheral blood mononuclear cells, suggesting a selective action against tumor cells . This selectivity is vital for developing effective cancer therapies with minimal side effects.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process. It may also inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Phenothiazine Derivatives
The following table summarizes key structural and functional differences between N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide and related compounds:
*Molecular weight inferred from analogs in .
Key Comparative Insights :
Functional Group Impact: The carboxamide group in the target compound contrasts with alkylamine (chlorpromazine) or ester (tert-butyl ester) substituents. Chlorophenyl vs. Nitrophenyl: The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, while the 4-nitrophenyl group in the ethynyl analog introduces stronger electron withdrawal, which could influence redox properties or π-π stacking in crystal structures .
Pharmacological Implications: Chlorpromazine’s alkylamine side chain is critical for dopamine receptor antagonism, whereas the carboxamide in the target compound may redirect activity toward non-CNS targets (e.g., carbonic anhydrases or kinase enzymes) .
Synthetic Accessibility: The target compound is synthesized via carboxamide coupling to phenothiazine, as inferred from methods in . In contrast, chlorpromazine derivatives require alkylation of the phenothiazine nitrogen , and ethynyl analogs involve Sonogashira coupling .
Structural and Crystallographic Considerations
The crystal structure of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine () reveals a triclinic lattice (space group P1) with a planar phenothiazine core and a dihedral angle of 81.6° between the nitrophenyl and phenothiazine planes. This contrasts with the likely non-planar conformation of the target compound’s carboxamide group, which may adopt a twisted geometry due to steric interactions between the 3-chlorophenyl and carboxamide moieties .
Biological Activity
N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide, a derivative of phenothiazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a phenothiazine core with a chlorophenyl substituent at the 3-position and a carboxamide group at the 10-position. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various molecular targets.
The compound exhibits multiple mechanisms of action, including:
- DNA Intercalation : It can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular functions, such as protein kinase C and tubulin polymerization.
- Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bad, Bax, and Bcl-2 .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines, including MGC-803 (gastric cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer), MCF-7 (breast cancer), and HepG-2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 9.6 µM, demonstrating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .
- In Vivo Studies : In xenograft models using severe combined immunodeficiency mice, the compound effectively inhibited tumor growth, further supporting its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : It has demonstrated activity against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .
Other Pharmacological Effects
This compound has been studied for additional biological activities:
- Anti-inflammatory Effects : It may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antimalarial Activity : Some derivatives have shown activity against malaria parasites, highlighting their potential in tropical medicine .
Case Studies and Research Findings
Recent research has focused on the structure-activity relationship (SAR) of phenothiazine derivatives. Key findings include:
- Hybrid Compounds : The development of hybrids combining phenothiazine with other pharmacophores has led to compounds with enhanced biological activities. For example, phenothiazine-ketone hybrids demonstrated significant antitumor effects with GI50 values as low as 1.8–6.5 nM against various cancer cell lines .
- Mechanistic Insights : Studies utilizing Western blotting techniques have revealed that treatment with this compound increases pro-apoptotic protein levels while decreasing anti-apoptotic proteins, suggesting a clear mechanism for its anticancer effects .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MGC-803 | 0.5 | 5-Fluorouracil |
| EC-109 | 1.0 | 5-Fluorouracil |
| PC-3 | 3.5 | Doxorubicin |
| MCF-7 | 2.0 | Doxorubicin |
| HepG-2 | 9.6 | Cisplatin |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Klebsiella pneumoniae | 15 |
| Pseudomonas aeruginosa | 20 |
| Staphylococcus aureus | 25 |
Q & A
Basic: What are the key steps in synthesizing N-(3-chlorophenyl)-10H-phenothiazine-10-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Chlorination of the phenothiazine core via electrophilic aromatic substitution using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2: Carboxamide functionalization at the 10-position using a coupling reagent (e.g., EDCI or DCC) to react the chlorinated phenothiazine with 3-chlorophenylamine .
- Step 3: Purification via column chromatography and characterization using NMR and mass spectrometry to confirm structure and purity .
Advanced: How can reaction conditions be optimized for higher yields in carboxamide functionalization?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing intermediates .
- Catalyst Screening: Testing palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like hydrolysis of the carboxamide group .
- Real-Time Monitoring: Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for confirming molecular structure?
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., chlorine at the 3-phenyl group) and confirms carboxamide linkage .
- X-Ray Crystallography: Resolves bond angles and torsional strain in the phenothiazine core (e.g., triclinic crystal system with Z=2, as seen in related compounds) .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., C₁₉H₁₃ClN₂OS; expected m/z ~360.04) .
Advanced: How are structure-activity relationships (SAR) studied for this compound’s anticancer properties?
SAR studies involve:
- Derivative Synthesis: Modifying substituents (e.g., replacing 3-chlorophenyl with nitro or methyl groups) to assess bioactivity shifts .
- In Vitro Assays: Testing cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, with IC₅₀ values compared to analogs .
- Computational Docking: Modeling interactions with targets like topoisomerase II using density-functional theory (DFT) to predict binding affinities .
Basic: What experimental models are used to evaluate antioxidant activity?
- DPPH Radical Scavenging: Measures free radical quenching capacity at varying concentrations .
- Lipid Peroxidation Assays: Uses rat liver homogenates to assess inhibition of malondialdehyde (MDA) formation .
- Cellular ROS Detection: Fluorescent probes (e.g., DCFH-DA) in human keratinocytes quantify reactive oxygen species (ROS) reduction .
Advanced: How can computational methods predict metabolic stability?
- Density-Functional Theory (DFT): Calculates electron distribution to identify reactive sites (e.g., sulfur in the thiazine ring) prone to oxidation .
- ADMET Prediction: Software like Schrödinger’s QikProp estimates metabolic half-life and cytochrome P450 interactions .
- Molecular Dynamics (MD): Simulates liver microsome environments to model phase I/II metabolism pathways .
Advanced: How to resolve contradictions in reported biological activities across studies?
- Dose-Response Validation: Replicate assays with standardized protocols (e.g., identical cell lines and exposure times) .
- Structural Reanalysis: Confirm compound purity via HPLC and crystallography to rule out degradation products .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential neurotoxicity .
- Waste Disposal: Neutralize acidic/basic byproducts before incineration .
- Acute Toxicity Testing: Perform LD₅₀ studies in rodents to establish exposure limits .
Advanced: How is crystallographic data analyzed to determine molecular conformation?
- SHELX Software: Refine diffraction data (e.g., space group P1 with α=81.6°, β=81.4°) to generate ORTEP diagrams .
- Hydrogen Bonding Networks: Identify intermolecular interactions (e.g., C–H⋯O) that stabilize crystal packing .
- Torsion Angle Analysis: Compare dihedral angles (e.g., between phenothiazine and carboxamide planes) to computational models .
Advanced: What strategies improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
